molecular formula C20H14F2N2O4S B2706562 2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922034-88-6

2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2706562
CAS RN: 922034-88-6
M. Wt: 416.4
InChI Key: KNXVOXPNQNNANP-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H14F2N2O4S and its molecular weight is 416.4. The purity is usually 95%.
BenchChem offers high-quality 2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Extraction and Analysis Techniques in Environmental Science

  • Microwave-Assisted Extraction from Soil Samples : Research has developed a novel procedure for the extraction of benzenesulfonamide compounds, along with other contaminants like benzotriazoles and benzothiazoles, from soil. This method uses low-pressurized microwave-assisted extraction followed by high-performance liquid chromatography for detection, proving efficient in analyzing soil contaminants (Speltini et al., 2016).

Photodynamic Therapy and Cancer Research

  • Applications in Photodynamic Therapy : A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups shows that these compounds exhibit significant properties useful in photodynamic therapy, especially for cancer treatment. They demonstrate high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer therapy (Pişkin et al., 2020).

Analysis of Airborne Particulate Matter

  • Detection in Outdoor Air Particulate Matter : Benzenesulfonamide derivatives, as part of a larger group of chemicals, have been detected in particulate matter (PM10) of outdoor air samples. This study underscores their widespread use and the potential human exposure through ambient air, thus contributing to environmental health research (Maceira et al., 2018).

Medicinal Chemistry and Drug Development

  • Potential in Developing New Pharmaceuticals : Several studies have synthesized and evaluated benzenesulfonamide derivatives for various medicinal applications. For instance, compounds like 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been explored for their potential as cyclooxygenase-2 inhibitors, indicating their utility in developing treatments for conditions like arthritis and pain management (Hashimoto et al., 2002).

Advanced Material Synthesis

  • Synthesis of Polyfluorinated Compounds : The synthesis of polyfluorinated dibenz[b,f][1,4]oxazepines, which show a variety of biological activities, highlights the role of these compounds in material science. Such synthesis offers pathways to create derivatives with potential applications in various fields, including psychotropic drug development (Gerasimova et al., 1989).

properties

IUPAC Name

2,5-difluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O4S/c1-11-2-6-18-16(8-11)23-20(25)14-10-13(4-7-17(14)28-18)24-29(26,27)19-9-12(21)3-5-15(19)22/h2-10,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXVOXPNQNNANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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